molecular formula C15H12O2 B1245092 (6aS,11aS)-pterocarpan

(6aS,11aS)-pterocarpan

Cat. No. B1245092
M. Wt: 224.25 g/mol
InChI Key: LZEPVVDVBJUKSG-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6aS,11aS)-pterocarpan is the (6aS,11aS)-enantiomer of pterocarpan. It is an enantiomer of a (6aR,11aR)-pterocarpan.

Scientific Research Applications

Antifungal Activity

(6aS,11aS)-Pterocarpan and related isoflavonoids have been studied for their antifungal properties. Research has shown that certain classes of isoflavonoids, including pterocarpans, demonstrate antifungal activity against specific fungi like Fusarium solani and Aphanomyces euteiches (Vanetten, 1976).

Osteogenic Activity

Studies have explored the synthesis and optical resolution of cis-pterocarpans, focusing on their osteogenic (bone-forming) activities. Specifically, the enantiomer (+)-(6aS,11aS)-medicarpin showed increased expression of bone morphogenetic protein-2 and Runx-2 mRNA, indicating its potential in promoting bone formation (Goel et al., 2012).

Neuroprotective Activity

Pterocarpans have been identified as promising neuroprotective agents. Research involving polyphenolic compounds from Lespedeza bicolor demonstrated that certain pterocarpans significantly increased the percentage of living cells and decreased reactive oxygen species levels in models of neurotoxicity, suggesting their potential in neuroprotection (Tarbeeva et al., 2022).

Cytotoxic Activity

Pterocarpans have been studied for their cytotoxic properties against various cancer cell lines. New pterocarpans isolated from Lespedeza bicolor stem bark showed moderate cytotoxic activity, indicating their potential in cancer research (Tarbeeva et al., 2019).

Modulation of Estrogenic Activity

The structural modification of pterocarpans can significantly alter their estrogenic activity. Studies have shown that converting 6a-hydroxy-pterocarpans to 6a,11a-pterocarpenes changes their activity on human estrogen receptors, suggesting their potential use in modulating estrogenic responses (van de Schans et al., 2014).

properties

Product Name

(6aS,11aS)-pterocarpan

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

(6aS,11aS)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene

InChI

InChI=1S/C15H12O2/c1-4-8-14-10(5-1)12-9-16-13-7-3-2-6-11(13)15(12)17-14/h1-8,12,15H,9H2/t12-,15-/m1/s1

InChI Key

LZEPVVDVBJUKSG-IUODEOHRSA-N

Isomeric SMILES

C1[C@H]2[C@@H](C3=CC=CC=C3O1)OC4=CC=CC=C24

Canonical SMILES

C1C2C(C3=CC=CC=C3O1)OC4=CC=CC=C24

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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